Cas no 130193-89-4 (benzyl (3R)-oxolane-3-carboxylate)

benzyl (3R)-oxolane-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Benzyl (R)-tetrahydrofuran-3-carboxylate
- starbld0001383
- 3-Furancarboxylic acid, tetrahydro-, phenylmethyl ester, (R)- (9CI)
- benzyl (3R)-oxolane-3-carboxylate
-
- インチ: 1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
- InChIKey: AESYHJVBIDLNFH-LLVKDONJSA-N
- SMILES: O1CC[C@@H](C(=O)OCC2C=CC=CC=2)C1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 209
- XLogP3: 1.6
- トポロジー分子極性表面積: 35.5
benzyl (3R)-oxolane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-1G |
benzyl (3R)-oxolane-3-carboxylate |
130193-89-4 | 95% | 1g |
¥ 2,237.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-1g |
benzyl (3R)-oxolane-3-carboxylate |
130193-89-4 | 95% | 1g |
¥2237.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-100mg |
benzyl (3R)-oxolane-3-carboxylate |
130193-89-4 | 95% | 100mg |
¥672.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566019-1g |
Benzyl (R)-tetrahydrofuran-3-carboxylate |
130193-89-4 | 98% | 1g |
¥5592.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-1.0g |
benzyl (3R)-oxolane-3-carboxylate |
130193-89-4 | 95% | 1.0g |
¥2237.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-5.0g |
benzyl (3R)-oxolane-3-carboxylate |
130193-89-4 | 95% | 5.0g |
¥6719.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-5G |
benzyl (3R)-oxolane-3-carboxylate |
130193-89-4 | 95% | 5g |
¥ 6,718.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-500mg |
benzyl (3R)-oxolane-3-carboxylate |
130193-89-4 | 95% | 500mg |
¥1491.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA200012-500.0mg |
benzyl (3R)-oxolane-3-carboxylate |
130193-89-4 | 95% | 500.0mg |
¥1491.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1566019-5g |
Benzyl (R)-tetrahydrofuran-3-carboxylate |
130193-89-4 | 98% | 5g |
¥13436.00 | 2024-08-09 |
benzyl (3R)-oxolane-3-carboxylate 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
benzyl (3R)-oxolane-3-carboxylateに関する追加情報
Benzyl (3R)-Oxolane-3-Carboxylate: A Comprehensive Overview
Benzyl (3R)-oxolane-3-carboxylate, identified by the CAS number 130193-89-4, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structure and potential applications in drug delivery systems and bioactive molecule synthesis. The benzyl group attached to the oxolane ring introduces aromaticity, while the carboxylate functionality provides versatility in chemical reactivity and functionalization.
The oxolane ring, also known as a tetrahydrofuran ring, is a five-membered cyclic ether. In the case of benzyl (3R)-oxolane-3-carboxylate, the carboxylic acid group is present at the 3-position of the oxolane ring, with an R configuration. This stereochemistry plays a crucial role in determining the compound's physical properties and biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacokinetic profiles and minimizing adverse effects.
One of the most promising applications of benzyl (3R)-oxolane-3-carboxylate lies in its use as a precursor for synthesizing bioactive molecules. Researchers have employed this compound in the construction of complex natural product analogs, leveraging its carboxylate group for various coupling reactions. For instance, esterification reactions with alcohols or amines can yield derivatives with enhanced solubility or improved bioavailability.
In addition to its role as a building block, benzyl (3R)-oxolane-3-carboxylate has been investigated for its potential as a drug delivery vehicle. The oxolane ring's ability to form inclusion complexes with hydrophobic drugs has been exploited to enhance drug stability and controlled release. Recent advancements in nanotechnology have further expanded this application, with researchers exploring the use of this compound in polymeric nanoparticles for targeted drug delivery.
The synthesis of benzyl (3R)-oxolane-3-carboxylate typically involves multi-step processes that emphasize stereocontrol. One common approach involves the oxidation of a suitable alcohol precursor followed by esterification with benzyl alcohol. The stereochemistry at the 3-position is often controlled through asymmetric induction techniques, such as using chiral catalysts or chiral auxiliaries. These methods ensure high enantiomeric excess, which is critical for applications requiring high purity and specific stereochemical properties.
From an analytical standpoint, benzyl (3R)-oxolane-3-carboxylate can be characterized using a variety of techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the compound's structure and stereochemistry. High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation, while X-ray crystallography can elucidate its three-dimensional structure. These analytical tools are essential for confirming the compound's identity and ensuring its quality for downstream applications.
Recent research has also focused on the environmental impact and biodegradation of benzyl (3R)-oxolane-3-carboxylate. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation through hydrolytic pathways, ultimately yielding innocuous byproducts such as carbon dioxide and water. This biodegradability makes it an attractive candidate for use in eco-friendly chemical processes and sustainable drug delivery systems.
In conclusion, benzyl (3R)-oxolane-3-carboxylate is a versatile compound with diverse applications in organic synthesis and pharmaceutical research. Its unique structure, coupled with advancements in synthetic methodologies and analytical techniques, positions it as a valuable tool for developing innovative solutions in drug discovery and delivery systems. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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